molecular formula C14H26N2O3 B11717352 5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid

Cat. No.: B11717352
M. Wt: 270.37 g/mol
InChI Key: CRKZNIRNWJFKKF-UHFFFAOYSA-N
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Description

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid is a complex organic compound with a unique structure that includes a hexanoic acid backbone, a pyrrolidine ring, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid involves multiple steps. One common method includes the following steps:

    Formation of the Hexanoic Acid Backbone: The hexanoic acid backbone can be synthesized through a series of reactions starting from simpler organic molecules.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Attachment of the Formamido Group: The formamido group is attached to the molecule through a formylation reaction, typically using formic acid or a formylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-Methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid: Similar structure but lacks the methyl group at the 5-position.

    5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid: Similar structure but lacks the methyl group on the pyrrolidine ring.

Uniqueness

5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid is unique due to the presence of both the methyl group at the 5-position and the methyl group on the pyrrolidine ring. These structural features may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

5-methyl-3-[[(4-methylpyrrolidine-3-carbonyl)amino]methyl]hexanoic acid

InChI

InChI=1S/C14H26N2O3/c1-9(2)4-11(5-13(17)18)7-16-14(19)12-8-15-6-10(12)3/h9-12,15H,4-8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

CRKZNIRNWJFKKF-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C(=O)NCC(CC(C)C)CC(=O)O

Origin of Product

United States

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